molecular formula C23H21N3O6 B554336 Z-Trp-OSu CAS No. 50305-28-7

Z-Trp-OSu

Cat. No.: B554336
CAS No.: 50305-28-7
M. Wt: 435,42 g/mole
InChI Key: PLMKYGHASWACNG-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Trp-OSu typically involves the reaction of L-tryptophan with tert-butylchlorocarbonate to form N-(tert-Butoxycarbonyl)-L-tryptophan. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Trp-OSu primarily undergoes nucleophilic substitution reactions. It reacts with primary and secondary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis to link amino acids together .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and an amine is an amide bond, which is a key linkage in peptides and proteins .

Scientific Research Applications

Z-Trp-OSu has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Z-Trp-OSu is unique in its ability to form stable amide bonds with amino groups, making it highly valuable in peptide synthesis. Compared to Z-Trp-OMe and Z-Trp-Phe-OH, this compound offers greater reactivity and efficiency in forming amide bonds due to the presence of the N-hydroxysuccinimide ester group .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKYGHASWACNG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453243
Record name Z-Trp-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50305-28-7
Record name Z-Trp-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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